molecular formula C9H14O4 B14394912 2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate CAS No. 88142-98-7

2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate

Cat. No.: B14394912
CAS No.: 88142-98-7
M. Wt: 186.20 g/mol
InChI Key: NFNXUHHOCPTCOZ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C9H14O4. It is known for its applications in various fields, including chemical synthesis and industrial processes. This compound is characterized by its unique structure, which includes both hydroxyl and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate typically involves the esterification of 2-Hydroxy-2-methyl-3-oxobutanoic acid with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize the impact of chemical processes .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-3-oxobutyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The compound can act as a substrate for enzymes, facilitating the formation of key intermediates in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of hydroxyl and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. This uniqueness makes it valuable in various applications, from research to industrial production .

Properties

CAS No.

88142-98-7

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(2-hydroxy-2-methyl-3-oxobutyl) 2-methylprop-2-enoate

InChI

InChI=1S/C9H14O4/c1-6(2)8(11)13-5-9(4,12)7(3)10/h12H,1,5H2,2-4H3

InChI Key

NFNXUHHOCPTCOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C)(C(=O)C)O

Origin of Product

United States

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